

Comparative Efficacy of Dicafeoylquinic Acid Isomers in Prostate Cancer Cells

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Compound of Interest

Compound Name: 4,5-Dicafeoylquinic acid

Cat. No.: B3423847

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A detailed analysis of **4,5-dicafeoylquinic acid** (4,5-diCQA) and its isomers, 3,4-diCQA and 3,5-diCQA, reveals significant differences in their potential to combat prostate cancer. Experimental evidence strongly indicates that 4,5-diCQA is a potent inhibitor of prostate cancer cell proliferation, while its isomers show minimal to no effect.

This guide provides a comprehensive comparison of the efficacy of these dicafeoylquinic acid isomers against various prostate cancer cell lines, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy Analysis

Data from a key comparative study demonstrates the superior cytotoxic activity of 4,5-diCQA against the DU-145 human prostate cancer cell line. In this study, 4,5-diCQA exhibited a half-maximal inhibitory concentration (IC₅₀) of 5 μ M after 72 hours of treatment.^[1] In contrast, its isomers, 3,4-diCQA and 3,5-diCQA, did not show any significant toxicity to DU-145 cells even at high concentrations.^[1]

Furthermore, 4,5-diCQA has also demonstrated inhibitory effects on LNCaP and PC-3 prostate cancer cell lines, with cytotoxic effects reported to be similar to those observed in DU-145 cells.^{[1][2]} This suggests that 4,5-diCQA may have therapeutic potential across a broad range of prostate cancers.^{[1][2]}

Compound	Cell Line	IC50 (72h Treatment)
4,5-dicaffeoylquinic acid (4,5-diCQA)	DU-145	5 μ M ^[1]
LNCaP	Dose-dependent inhibition observed, similar to DU-145 ^[1]	
PC-3	Dose-dependent inhibition observed, similar to DU-145 ^[1]	
3,4-dicaffeoylquinic acid (3,4-diCQA)	DU-145	No toxicity observed at high concentrations ^[1]
3,5-dicaffeoylquinic acid (3,5-diCQA)	DU-145	No toxicity observed at high concentrations ^[1]

Mechanism of Action: Cell Cycle Arrest by 4,5-diCQA

The primary mechanism by which 4,5-diCQA exerts its anti-cancer effects is through the induction of cell cycle arrest at the S phase, rather than by apoptosis (programmed cell death).^{[1][2]} This S-phase arrest is associated with a negative impact on the expression of Bcl-2, an anti-apoptotic protein.^{[1][2]} Notably, the activity of 4,5-diCQA does not appear to involve the PI3K/MAPK signaling pathway.^{[1][2]}

While the mechanisms of 3,4-diCQA and 3,5-diCQA in prostate cancer have not been elucidated due to their lack of efficacy, some studies in other cancer types suggest potential mechanisms. For instance, 3,4-diCQA has been shown to enhance the expression of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in the context of influenza A virus infection.^[3] In colorectal cancer cells, 3,5-diCQA has been found to suppress cell growth through a pathway involving ROS, AMPK, and mTOR, leading to mitochondrial dysfunction and ferroptosis.^[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Proliferation Assay

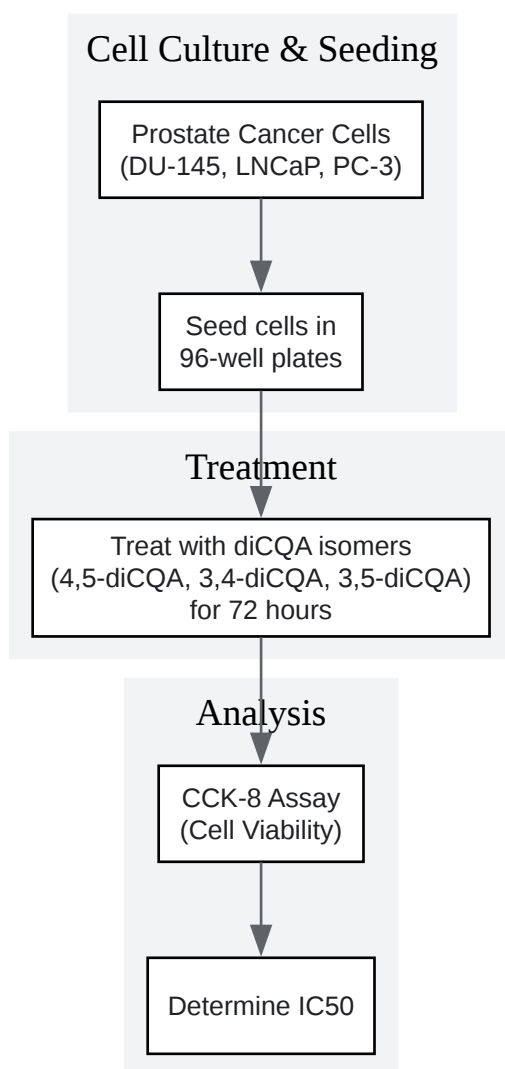
Prostate cancer cell lines (DU-145, LNCaP, and PC-3) were cultured in RPMI medium supplemented with 10% fetal bovine serum, 1% Penicillin/Streptomycin, and 2mM L-Glutamine. [1] For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5000 cells per well. [1] The cells were then treated with varying concentrations of the dicaffeoylquinic acid isomers (4,5-diCQA, 3,4-diCQA, and 3,5-diCQA) for 72 hours. [1] Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol. [1] The IC50 values were then determined from the dose-response curves.

Cell Cycle Analysis

DU-145 cells were treated with 4,5-diCQA at its IC50 concentration for 72 hours. [1] Following treatment, the cells were harvested and processed using a cell cycle analysis kit. The DNA content of the cells was analyzed using a MUSE cell analyzer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [1]

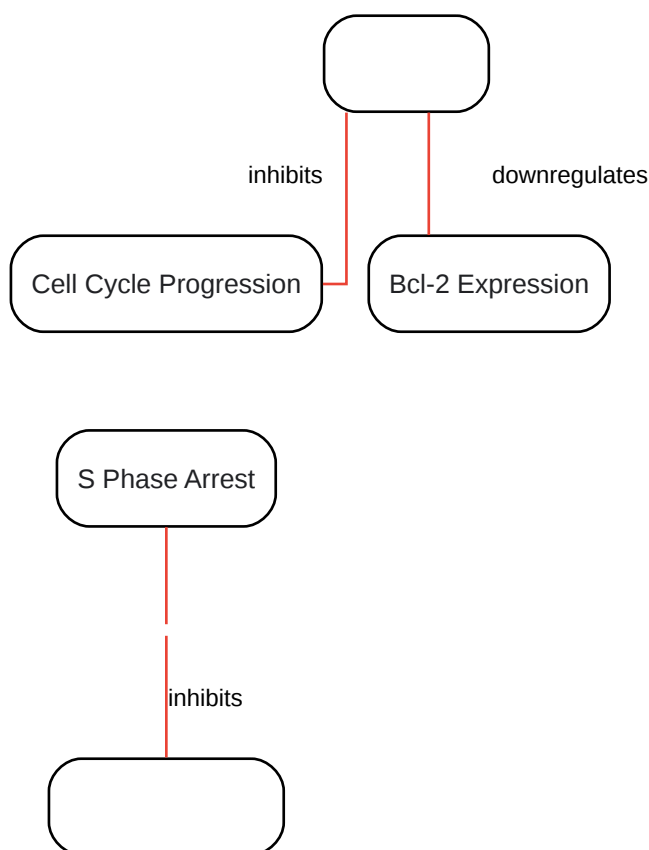
Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the molecular mechanism of 4,5-diCQA, the following diagrams have been generated using the Graphviz (DOT language).



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Caption: Experimental workflow for assessing the cytotoxicity of diCQA isomers.



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- 4. 3,5-diCQA suppresses colorectal cancer cell growth through ROS/AMPK/mTOR mediated mitochondrial dysfunction and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

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